molecular formula C6H11F2N B578351 4,4-Difluoro-2-methylpiperidine hydrochloride CAS No. 1234616-37-5

4,4-Difluoro-2-methylpiperidine hydrochloride

Cat. No.: B578351
CAS No.: 1234616-37-5
M. Wt: 135.15 g/mol
InChI Key: HNDFARYMAXVXRI-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methylpiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N and a molecular weight of 171.62 g/mol . It is a derivative of piperidine, characterized by the presence of two fluorine atoms and a methyl group on the piperidine ring. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-methylpiperidine hydrochloride typically involves the fluorination of 2-methylpiperidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

4,4-Difluoro-2-methylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the development of biologically active molecules, including potential drug candidates.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-methylpiperidine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

  • 4,4-Difluoropiperidine hydrochloride
  • 4,4-Difluoro-3-methylpiperidine hydrochloride
  • 4,4-Difluoro-2,2,6,6-tetradeuteropiperidine hydrochloride

Comparison: 4,4-Difluoro-2-methylpiperidine hydrochloride is unique due to the specific positioning of the fluorine atoms and the methyl group on the piperidine ring. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-Difluoro-2-methylpiperidine hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-Methylpiperidine", "Sodium hydride", "1,1-Difluoroethylene", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 2-Methylpiperidine is reacted with sodium hydride in diethyl ether to form the sodium salt of 2-methylpiperidine.", "Step 2: 1,1-Difluoroethylene is reacted with the sodium salt of 2-methylpiperidine to form 4,4-Difluoro-2-methylpiperidine.", "Step 3: The resulting compound is dissolved in methanol and hydrochloric acid is added to form 4,4-Difluoro-2-methylpiperidine hydrochloride as a white crystalline solid." ] }

CAS No.

1234616-37-5

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

4,4-difluoro-2-methylpiperidine

InChI

InChI=1S/C6H11F2N/c1-5-4-6(7,8)2-3-9-5/h5,9H,2-4H2,1H3

InChI Key

HNDFARYMAXVXRI-UHFFFAOYSA-N

SMILES

CC1CC(CCN1)(F)F.Cl

Canonical SMILES

CC1CC(CCN1)(F)F

Origin of Product

United States

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